molecular formula C6H7ClN2O3S B14639110 2-Chloro-5-hydrazinylbenzenesulfonic acid CAS No. 52251-17-9

2-Chloro-5-hydrazinylbenzenesulfonic acid

Cat. No.: B14639110
CAS No.: 52251-17-9
M. Wt: 222.65 g/mol
InChI Key: PNNSRKBQGWDEFW-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinylbenzenesulfonic acid is an organic compound that features a benzene ring substituted with a chlorine atom, a hydrazinyl group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydrazinylbenzenesulfonic acid typically involves the nitration of 2-chlorobenzenesulfonic acid, followed by reduction of the nitro group to an amino group, and subsequent conversion to the hydrazinyl derivative. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydrazinylbenzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form various nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include various substituted benzenesulfonic acids, amines, and nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-hydrazinylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydrazinylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzenesulfonic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    5-Aminobenzenesulfonic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    2-Chloro-5-nitrobenzenesulfonic acid: Contains a nitro group, which can be reduced to form the hydrazinyl derivative.

Uniqueness

2-Chloro-5-hydrazinylbenzenesulfonic acid is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

52251-17-9

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

2-chloro-5-hydrazinylbenzenesulfonic acid

InChI

InChI=1S/C6H7ClN2O3S/c7-5-2-1-4(9-8)3-6(5)13(10,11)12/h1-3,9H,8H2,(H,10,11,12)

InChI Key

PNNSRKBQGWDEFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)Cl

Origin of Product

United States

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